molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine

2-Bromo-5-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B12079323
M. Wt: 272.14 g/mol
InChI Key: BZENIEILVGVIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a brominated pyridine derivative featuring a tetrahydropyranylmethoxy substituent at the 5-position and a bromine atom at the 2-position. This compound is structurally characterized by its pyridine core, which is substituted with a bulky oxane (tetrahydropyran) ring linked via a methoxy group. The bromine atom serves as a reactive site for cross-coupling reactions, while the oxan-4-ylmethoxy group may enhance solubility in organic solvents and influence steric and electronic properties.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-(oxan-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2

InChI Key

BZENIEILVGVIMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.

    Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.

    Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-bromo-5-[(oxan-4-yl)methoxy]pyridine with key analogs, focusing on structural features, reactivity, and applications.

Compound Substituents Molecular Weight (g/mol) Reactivity Applications
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine 2-Br, 5-(oxan-4-ylmethoxy) ~286.1 (estimated) Bromine enables Suzuki-Miyaura coupling; oxane group may stabilize intermediates Pharmaceutical intermediates, ligand design
5-Bromo-2-methoxypyridine 5-Br, 2-OCH₃ 188.0 Reactive in SNAr and cross-coupling; methoxy directs electrophilic substitution Agrochemicals, API intermediates
2-Bromo-5-(trifluoromethyl)pyridine 2-Br, 5-CF₃ 225.9 CF₃ group enhances electron-withdrawing effects; bromine participates in Ullmann couplings Fluorinated drug candidates
2-Bromo-5-(p-methoxyphenyl)pyridine 2-Br, 5-(Ph-OCH₃) 274.1 Aryl substituent enables π-π stacking; bromine used in cross-coupling Materials science, OLED precursors
4-Bromo-2-chloro-5-methoxypyridine 4-Br, 2-Cl, 5-OCH₃ 222.5 Dual halogen sites for sequential functionalization; methoxy stabilizes ring Multi-step synthesis intermediates

Key Comparative Insights:

Reactivity in Cross-Coupling Reactions :

  • The bromine atom in 2-bromo-5-[(oxan-4-yl)methoxy]pyridine is primed for Suzuki-Miyaura coupling, similar to 5-bromo-2-methoxypyridine . However, the bulky oxane group may slow reaction kinetics compared to smaller substituents (e.g., CF₃ in ).
  • Evidence from 2-bromo-5-(trifluoromethyl)pyridine highlights that electron-withdrawing groups (e.g., CF₃) accelerate oxidative addition in palladium catalysis. The oxane group, being electron-donating, might reduce reactivity unless stabilized by ligands like TBAI .

Solubility and Steric Effects: The oxane ring in 2-bromo-5-[(oxan-4-yl)methoxy]pyridine likely improves solubility in non-polar solvents compared to polar analogs like 5-bromo-2-methoxypyridine . This property is advantageous in organic-phase reactions. Steric hindrance from the oxane group could complicate regioselective functionalization, unlike less bulky derivatives such as 4-bromo-2-chloro-5-methoxypyridine .

Thermal and Chemical Stability :

  • Methoxy-substituted bromopyridines (e.g., ) exhibit stability under acidic conditions, whereas trifluoromethyl analogs may decompose at high temperatures. The oxane group’s ether linkage could enhance thermal stability, similar to aryl ethers in .

Applications: Fluorinated derivatives (e.g., ) are prioritized in medicinal chemistry for metabolic stability. In contrast, 2-bromo-5-[(oxan-4-yl)methoxy]pyridine’s oxane group may improve bioavailability in drug candidates by mimicking carbohydrate motifs.

Research Findings and Data

Spectroscopic Data (Inferred):

  • ¹H NMR : The oxane ring’s protons would appear as multiplets between δ 1.5–4.0 ppm, distinct from simpler methoxy signals (δ ~3.8–4.0 ppm) in .
  • ¹³C NMR : The quaternary carbon of the oxane ring would resonate near δ 70–80 ppm, similar to tetrahydropyran derivatives .

Biological Activity

2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a pyridine ring, and an oxan-4-ylmethoxy group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine, exhibit significant antimicrobial activity against various pathogens. Pyridine derivatives have been reported to possess antibacterial, antifungal, and antiviral properties due to their ability to interact with microbial enzymes and receptors.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
2-Bromo-5-[(oxan-4-yl)methoxy]pyridineStaphylococcus aureus, E. coli50 μg/mL
4-Methyl-2-[(oxan-3-yl)methoxy]pyridineCandida albicans, Aspergillus75 μg/mL
3-Bromo-5-methoxypyridinePseudomonas aeruginosa, Bacillus60 μg/mL

The effectiveness of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine against specific strains highlights its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies suggest that pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic proteins.

Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of several pyridine derivatives on cancer cell lines. The results demonstrated that 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine significantly inhibited the growth of breast cancer cells (MCF7) with an IC50 value of 20 μM. The mechanism involved the modulation of cell cycle progression and induction of apoptosis through caspase activation.

The biological activity of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways related to cell survival and death.
  • DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds reveal that the presence of the oxan group enhances biological activity. For instance, while 3-Bromo-5-methoxypyridine shows moderate antibacterial effects, the addition of the oxan group in 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine significantly increases potency.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
2-Bromo-5-[(oxan-4-yl)methoxy]pyridineHighModerate
3-Bromo-5-methoxypyridineModerateLow
4-Methyl-2-(oxan-3-yl)methoxy-pyridineHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.